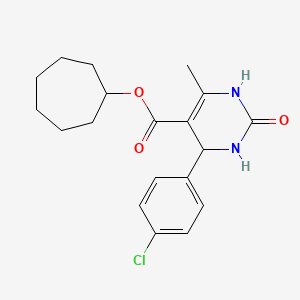![molecular formula C29H20ClFN6O3S B11120695 ethyl 6-amino-2-({[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}methyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate](/img/structure/B11120695.png)
ethyl 6-amino-2-({[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}methyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with the following chemical formula:
C13H17NO3
. - It contains multiple functional groups, including amino, cyano, and carboxylate moieties.
- The compound’s structure features a pyran ring system, a pyridine ring, and a chlorophenyl group.
- It exhibits interesting pharmacological properties due to its unique arrangement of functional groups.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate precursors.
Reaction Conditions: Specific reaction conditions may vary, but typically involve refluxing the reactants in suitable solvents with acid or base catalysts.
Industrial Production: While industrial-scale production methods are proprietary, laboratories often use modified versions of established synthetic routes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents: Sodium hydroxide, hydrogen cyanide, and various acids are commonly used.
Major Products: The specific products depend on reaction conditions, but intermediates and derivatives play crucial roles.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stereochemistry, and applications in organic synthesis.
Biology: It may serve as a probe for biological studies due to its unique structure.
Medicine: Investigations focus on potential pharmaceutical applications, such as anticancer or antimicrobial properties.
Industry: The compound’s reactivity may find use in specialty chemicals or materials.
Mechanism of Action
Targets: It likely interacts with cellular proteins or enzymes due to its functional groups.
Pathways: Further research is needed to elucidate specific pathways affected by this compound.
Comparison with Similar Compounds
Uniqueness: Its combination of functional groups and ring systems distinguishes it from related compounds.
Similar Compounds: Other pyran-based molecules, such as 3-Amino-6-bromo-1H-indole-2-carboxylic acid ethyl ester , share some features but lack the exact arrangement found in our compound.
Remember that this compound’s potential applications and mechanisms are still areas of active research
Properties
Molecular Formula |
C29H20ClFN6O3S |
|---|---|
Molecular Weight |
587.0 g/mol |
IUPAC Name |
ethyl 6-amino-2-[[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanylmethyl]-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C29H20ClFN6O3S/c1-2-39-29(38)25-22(40-27(36)19(12-33)24(25)17-5-3-4-6-21(17)30)14-41-28-20(13-34)23(18(11-32)26(35)37-28)15-7-9-16(31)10-8-15/h3-10,24H,2,14,36H2,1H3,(H2,35,37) |
InChI Key |
VZEPAVHPUITXMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2Cl)C#N)N)CSC3=C(C(=C(C(=N3)N)C#N)C4=CC=C(C=C4)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11120616.png)
![2-methoxyethyl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11120628.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide](/img/structure/B11120634.png)
![3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11120638.png)

![7-Bromo-1-(4-methoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11120646.png)
![2-[2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11120649.png)
![7-(4-Methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B11120650.png)
![N,N,4-trimethyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B11120652.png)

![7-Phenyl-5-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11120672.png)
![3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11120678.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B11120679.png)
![N-[(E)-(4-chlorophenyl)methylidene]-2-(4-{[(E)-(4-chlorophenyl)methylidene]amino}phenyl)-1H-benzimidazol-5-amine](/img/structure/B11120685.png)
